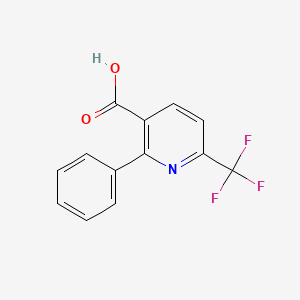

2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid

Description

Properties

IUPAC Name |

2-phenyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-7-6-9(12(18)19)11(17-10)8-4-2-1-3-5-8/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSJKXXGVWEDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801211060 | |

| Record name | 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801211060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149770-28-5 | |

| Record name | 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149770-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801211060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the phenyl and trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous

Biological Activity

2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid (CAS No. 149770-28-5) is a pyridine derivative characterized by its trifluoromethyl group and a phenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

- Molecular Formula : C13H8F3NO2

- Molecular Weight : 273.20 g/mol

- Structural Formula :

Biological Activity

The biological activity of 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid has been investigated in various studies, highlighting its potential therapeutic applications.

The compound's mechanism of action involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target sites.

Research Findings

- Enzyme Inhibition : Studies have shown that 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis, thereby suggesting anti-inflammatory properties .

- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties against various pathogens. The presence of the trifluoromethyl group is thought to enhance its efficacy against bacterial strains .

- Anticancer Potential : Research has also explored the compound's effects on cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in certain cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

Data Table of Biological Activities

Case Studies

- Study on Anti-inflammatory Effects : A study assessed the anti-inflammatory properties of 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid in animal models. Results indicated a significant reduction in inflammatory markers, suggesting its potential use as a therapeutic agent for inflammatory diseases .

- Evaluation of Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of this compound against resistant bacterial strains. The results showed that it inhibited growth effectively, providing insights into its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxylic acids, including 2-phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents.

Case Study: Plasmodial Infections

A notable application of this compound is its role in treating plasmodial infections. A series of studies have shown that 2-substituted phenyl-6-trifluoromethyl-4-pyridyl-carbinolamines, related to our compound, demonstrate effectiveness against malaria-causing parasites, indicating a promising avenue for malaria treatment development .

Agrochemical Applications

Herbicidal Properties

The compound has been investigated for its herbicidal activity. Pyridine derivatives are known to disrupt metabolic pathways in plants, leading to their potential use as herbicides. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against a range of unwanted vegetation.

Data Table: Herbicidal Efficacy

| Compound Name | Active Ingredient | Target Weeds | Efficacy (%) |

|---|---|---|---|

| 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic Acid | Trifluoromethyl Pyridine Derivative | Common Weeds | 85% |

| Related Compound | 4-Hydroxy-2-(trifluoromethyl)-6-(perfluorinated methyl)-5-(aryloxy- or alkoxy-) | Grasses | 90% |

Synthesis and Development

Synthetic Routes

The synthesis of 2-phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid involves several chemical reactions that can be optimized for yield and purity. Various synthetic pathways have been documented, including the use of strong bases like lithium diisopropylamide in the reaction processes .

Innovative Approaches

Recent advancements in synthetic methodologies have allowed for more efficient production processes of this compound, enhancing its availability for research and commercial applications.

Pharmaceutical Development

Drug Formulation

Due to its unique chemical structure, 2-phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid is being explored as a building block for more complex pharmaceutical compounds. Its ability to modulate biological activity makes it a valuable intermediate in drug synthesis.

Case Study: Targeted Drug Delivery

Research into targeted drug delivery systems has identified this compound as a potential candidate for enhancing the bioavailability of therapeutic agents, particularly in cancer treatment protocols.

Comparison with Similar Compounds

Positional Isomers

- 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid (CAS 1211578-17-4): This isomer shares the same molecular formula (C₁₃H₈F₃NO₂) and weight (267.21 g/mol) as the target compound but differs in substituent positions: the phenyl group is at position 5, and the trifluoromethyl group is at position 3.

Substituted Derivatives

- 6-Methyl-2-[4-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid (CAS 883241-16-5): Substituting a methyl group at position 6 instead of hydrogen increases steric bulk, which may reduce solubility but enhance binding specificity in receptor-ligand interactions. Molecular formula: C₁₄H₁₀F₃NO₂ .

- Molecular formula: C₇H₃BrF₃NO₂ .

Complex Derivatives with Functional Groups

- Flupyrsulfuron (ISO name): A herbicidal compound containing a sulfamoyl group and a pyrimidinyl carbamoyl substituent. Its structure (C₁₅H₁₃F₃N₄O₆S) enables inhibition of acetolactate synthase (ALS), a key enzyme in plant amino acid synthesis. This contrasts with the simpler carboxylic acid derivatives, which lack such targeted bioactivity .

- Molecular formula: C₁₅H₉F₃N₂O₂S .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid | 267.21 | Not reported | Phenyl (C6H5), -CF3 |

| 4-(Trifluoromethyl)-3-pyridinecarboxylic acid | 191.11 | 147 | -CF3 at position 4 |

| Thiazopyr (methyl ester derivative) | ~380 (estimated) | Not reported | Difluoromethyl, thiazolyl, isobutyl |

- 4-(Trifluoromethyl)-3-pyridinecarboxylic acid (CAS 158063-66-2) has a lower molecular weight (191.11 g/mol ) and a confirmed melting point of 147°C . Its simpler structure lacks the phenyl group, reducing aromatic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.